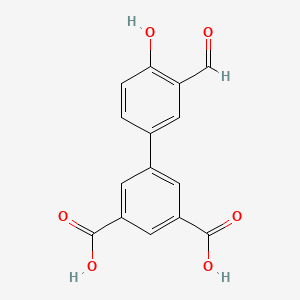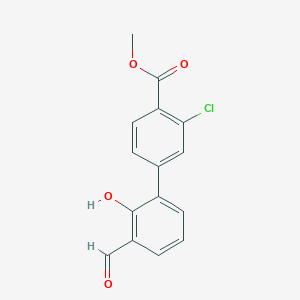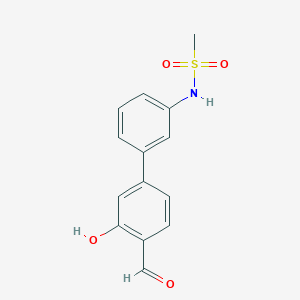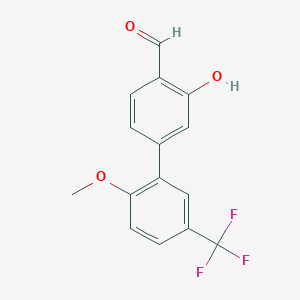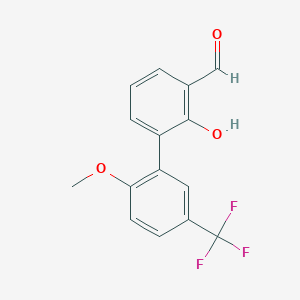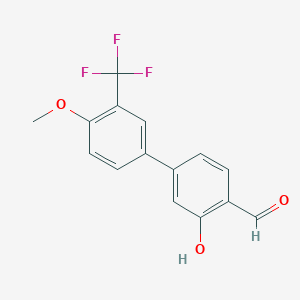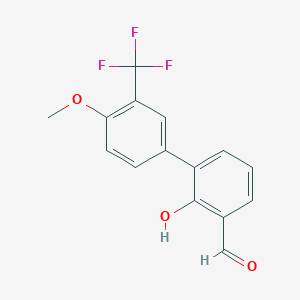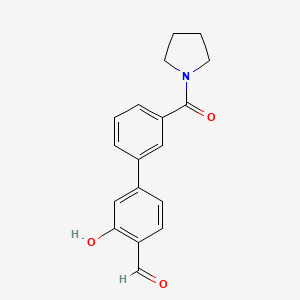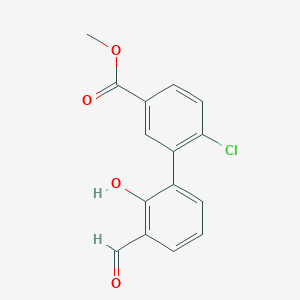
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 288.60 g/mol and a melting point of around 95°C. 6-CMPF has a variety of uses in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a dye in the production of optical fibers.
Mecanismo De Acción
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol. The reaction is initiated by the protonation of the phenol ring of the 2-chloro-5-methoxycarbonylphenol, which causes the formation of an intermediate carbocation. This intermediate then reacts with the 2-formylphenol, forming the desired 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% product.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is used exclusively as a reagent and catalyst in scientific research and laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and heat.
Direcciones Futuras
Some potential future directions for the use of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments include:
• The development of new synthetic methods for the production of pharmaceuticals and optical fibers using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% as a reagent.
• The development of new catalysts based on 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% for the synthesis of various organic compounds.
• The development of new methods for the stabilization of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its susceptibility to degradation by light and heat.
• The development of new methods for the purification of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its impurity levels.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of biotechnology.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of nanotechnology.
Métodos De Síntesis
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction is typically complete when the reaction mixture has a pH of around 8.0.
Aplicaciones Científicas De Investigación
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is often used as a reagent in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as benzodiazepines, β-blockers, and anti-inflammatory drugs. It is also used in the synthesis of various optical fibers, such as optical-fiber amplifiers and lasers.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOJUOUYWSIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685356 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-32-1 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
